2-(Allyloxy)-1-naphthaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allyloxy)-1-naphthaldehyde oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH, which is formed by the reaction of hydroxylamine with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-1-naphthaldehyde oxime typically involves the reaction of 2-(Allyloxy)-1-naphthaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxy)-1-naphthaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: The oxime can be reduced to form amines.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Nitriles or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Allyloxy)-1-naphthaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as an acetylcholinesterase reactivator.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-1-naphthaldehyde oxime, particularly in medicinal applications, involves its interaction with molecular targets such as enzymes. For example, as an acetylcholinesterase reactivator, it can bind to the enzyme and restore its activity by cleaving the phosphate-ester bond formed between the enzyme and organophosphate compounds. This reactivation process is crucial in treating organophosphate poisoning.
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: Another oxime used as an acetylcholinesterase reactivator.
Obidoxime: Similar to pralidoxime, used for reactivating acetylcholinesterase.
HI-6: A more potent acetylcholinesterase reactivator with a broader spectrum of activity.
Uniqueness
2-(Allyloxy)-1-naphthaldehyde oxime is unique due to its specific structural features, such as the allyloxy group, which can influence its reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in different fields of research make it a compound of interest.
Properties
IUPAC Name |
(NE)-N-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-9-17-14-8-7-11-5-3-4-6-12(11)13(14)10-15-16/h2-8,10,16H,1,9H2/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZMXMHJPULWOB-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.